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Compound of Interest

Compound Name: Fluphenazine Enanthate

Cat. No.: B1673472

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the fundamental metabolic processes
involving fluphenazine enanthate, a long-acting injectable antipsychotic. The guide details its
conversion to the active moiety, subsequent biotransformation pathways, key enzymatic
contributors, and the resulting metabolites. It also includes detailed experimental protocols for
the analysis of fluphenazine and its metabolites.

Introduction to Fluphenazine Enanthate

Fluphenazine enanthate is a depot antipsychotic medication used for the management of
schizophrenia and other psychotic disorders.[1][2] It is the enanthate ester of fluphenazine, a
potent typical antipsychotic of the phenothiazine class.[3][4] The ester formulation, typically
dissolved in sesame olil for intramuscular injection, allows for a slow release of the active drug,
providing a prolonged therapeutic effect and improving medication adherence in patients
requiring long-term treatment.[5][6] Understanding the metabolic fate of fluphenazine
enanthate is critical for optimizing dosing strategies, predicting drug-drug interactions, and
ensuring patient safety.

Pharmacokinetics of Fluphenazine Enanthate

The pharmacokinetic profile of fluphenazine enanthate is characterized by its slow absorption
and long duration of action. Following intramuscular injection, the ester prodrug is gradually
hydrolyzed by tissue enzymes to release the active compound, fluphenazine.
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Absorption and Distribution: Fluphenazine enanthate itself is not detected in the plasma,
indicating that its hydrolysis at the injection site is the rate-limiting step for the drug's entry into
systemic circulation.[7][8] The active drug, fluphenazine, reaches peak plasma concentrations
approximately 2 to 3 days after a single injection.[5] Fluphenazine is extensively distributed
throughout the body and readily crosses the blood-brain barrier.[9]

Metabolism and Excretion: Fluphenazine undergoes extensive hepatic metabolism, primarily
mediated by the cytochrome P450 (CYP) enzyme system.[10][11] The metabolites are
subsequently eliminated from the body via both urine and feces.[10][12]

Pharmacokinetic Fluphenazine Fluphenazine

) Reference
Parameter Enanthate (IM) Hydrochloride (Oral)
Time to Peak Plasma
2 - 3 days ~2 hours [4][5]
Conc. (Tmax)
Apparent Elimination 3.5 - 4 days (single
14.7 - 16 hours [51[12]

Half-life (t%2) injection)

Metabolic Pathways

The metabolism of fluphenazine enanthate is a two-stage process. The first essential step is
the hydrolysis of the enanthate ester to yield the pharmacologically active fluphenazine. The
second stage involves the extensive biotransformation of fluphenazine in the liver.

Stage 1: Hydrolysis Fluphenazine enanthate is hydrolyzed by esterases at the site of
injection, releasing fluphenazine and heptanoic acid (enanthic acid). This slow, sustained
release is the basis for its long-acting depot properties.

Stage 2: Fluphenazine Metabolism Once released, fluphenazine undergoes significant first-
pass metabolism in the liver.[10] The primary metabolic pathways are Phase | reactions,
including sulfoxidation, hydroxylation, and N-oxidation, followed by Phase Il conjugation
reactions.[11][13]

o Sulfoxidation: This is a major metabolic pathway, leading to the formation of fluphenazine
sulfoxide (FLU-SO).[13][14] This metabolite is generally considered to have minimal
pharmacological activity.[15]
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e Hydroxylation: Aromatic hydroxylation, primarily at the 7-position of the phenothiazine ring,
results in 7-hydroxyfluphenazine (7-OH-FLU).[13] This metabolite has a significantly lower

affinity for dopamine receptors compared to the parent drug.[15]

» N-Oxidation: Oxidation at the nitrogen atom of the piperazine ring can also occur, forming
fluphenazine N-oxide (FLU-NO).[15][16]

o Conjugation: The hydroxylated metabolites can undergo further Phase Il metabolism, such

as glucuronidation, to form more water-soluble compounds for excretion.[13]
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Fig. 1. Metabolic pathway of fluphenazine enanthate.

Enzymology of Metabolism: The Role of
Cytochrome P450

The biotransformation of fluphenazine is heavily dependent on the cytochrome P450 (CYP)

superfamily of enzymes.[10] In vitro studies using human liver microsomes have identified

CYP2D6 as the primary isoform responsible for fluphenazine's metabolism.[17][18] This has

significant clinical implications, as CYP2D6 is highly polymorphic, leading to potential variations

in drug metabolism and response among individuals. Furthermore, fluphenazine can act as an

inhibitor of CYP2D6, creating a potential for drug-drug interactions with other substrates of this

enzyme.[17] Fluphenazine also shows moderate inhibition of CYP1A2.[17]
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Inhibitory Constant o
CYP Isoform Type of Inhibition Reference

(Ki)

CYP2D6 9.4 uM Competitive [17]
CYP1A2 40.2 pM Competitive [17]
CYP2C9 >300 pM Not significant [17]
CYP2C19 >300 M Not significant [17]
CYP3A >300 pM Not significant [17]

Experimental Methodologies

The study of fluphenazine enanthate metabolism requires sensitive and specific analytical
methods to quantify the parent drug and its various metabolites in biological matrices.

Quantitative Analysis of Fluphenazine in Human Plasma
by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the
quantification of fluphenazine in human plasma.[19]

A. Sample Preparation (Liquid-Liquid Extraction):

Spiking: To 1.0 mL of plasma sample (or calibration standard/quality control sample), add
100 pL of an internal standard solution (e.g., perphenazine). Vortex for 5 seconds.[19]

o Deproteinization: Add 3.0 mL of an acetone-methanol (1:1, v/v) mixture. Sonicate the mixture
for 10 minutes.[19]

 First Extraction: Add 6.0 mL of cyclohexane containing 5% ethyl acetate. Mix on a shaker for
10 minutes. Allow layers to separate.[19]

o Back-Extraction: Transfer the upper organic layer to a new tube containing 1.2 mL of 0.3 M
HCI. Mix for 10 minutes, then centrifuge. Discard the upper organic layer.[19]
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e Second Extraction: Make the remaining aqueous layer basic with 1 M NaOH. Add 3.0 mL of
n-pentane containing 5% ethyl acetate. Mix for 10 minutes and centrifuge.[19]

o Evaporation & Reconstitution: Transfer the final organic layer to a clean tube and evaporate
to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for
HPLC analysis.

B. HPLC Conditions:
e Column: C8, 3 um, 15 cm x 4.6 mm 1.D.[19]

» Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., acetonitrile/methanol
and a phosphate buffer) to achieve separation.

o Detection: Coulometric or mass spectrometric (LC-MS/MS) detection for high sensitivity and
specificity.[10][19]
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Fig. 2: Workflow for plasma sample preparation for HPLC analysis.

In Vitro Metabolism Studies

A. Objective: To determine the kinetic parameters of fluphenazine metabolism by specific
CYP450 isoforms.
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B. Materials:

Human Liver Microsomes (HLMS)

Recombinant human CYP enzymes (e.g., CYP2D6, CYP1A2)
Fluphenazine

NADPH regenerating system

Incubation buffer (e.g., potassium phosphate buffer)

Known inhibitors for reaction phenotyping (e.g., quinidine for CYP2D6)

C. Protocol:

Incubation Mixture: Prepare incubation mixtures containing HLMs or recombinant enzymes,
buffer, and varying concentrations of fluphenazine.

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow temperature

equilibration.
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction
is in the linear range.

Termination: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.

Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for
analysis.

Analysis: Quantify the depletion of the parent drug (fluphenazine) and/or the formation of
metabolites (e.g., 7-hydroxyfluphenazine) using a validated LC-MS/MS method.

Data Analysis: Determine kinetic parameters (Km, Vmax, Ki) by fitting the data to appropriate
enzyme kinetic models (e.g., Michaelis-Menten, competitive inhibition).[17]
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Conclusion

The metabolism of fluphenazine enanthate is a multi-step process initiated by the slow,
controlled hydrolysis of the prodrug to the active fluphenazine. Fluphenazine then undergoes
extensive hepatic biotransformation, primarily via CYP2D6-mediated oxidation, into several
metabolites, with fluphenazine sulfoxide and 7-hydroxyfluphenazine being the most prominent.
These metabolites are considered to have minimal contribution to the drug's therapeutic effect.
The reliance on CYP2D6 for its metabolism highlights the potential for inter-individual variability
in patient response and underscores the importance of considering drug-drug interactions. The
analytical methods outlined provide a robust framework for researchers to further investigate
the nuances of fluphenazine metabolism in both preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

2. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 3. newdrugapprovals.org [newdrugapprovals.org]
¢ 4. Fluphenazine - Wikipedia [en.wikipedia.org]
¢ 5. Clinical pharmacokinetics of the depot antipsychotics - PubMed [pubmed.ncbi.nim.nih.gov]

e 6. ACONTROLLED STUDY OF FLUPHENAZINE ENANTHATE IN CHRONIC
SCHIZOPHRENIC PATIENTS - PubMed [pubmed.ncbi.nim.nih.gov]

o 7. Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate
administration to man - PubMed [pubmed.ncbi.nim.nih.gov]

o 8. researchgate.net [researchgate.net]
e 9. Fluphenazine | C22H26F3N30S | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 10. jmedchem.com [jmedchem.com]

e 11. Fluphenazine - LiverTox - NCBI Bookshelf [ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1673472?utm_src=pdf-body
https://www.benchchem.com/product/b1673472?utm_src=pdf-custom-synthesis
https://www.ncbi.nlm.nih.gov/books/NBK459194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10388394/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10388394/
https://newdrugapprovals.org/2022/01/26/fluphenazine/
https://en.wikipedia.org/wiki/Fluphenazine
https://pubmed.ncbi.nlm.nih.gov/2864156/
https://pubmed.ncbi.nlm.nih.gov/14248511/
https://pubmed.ncbi.nlm.nih.gov/14248511/
https://pubmed.ncbi.nlm.nih.gov/444352/
https://pubmed.ncbi.nlm.nih.gov/444352/
https://www.researchgate.net/publication/22698628_Kinetics_of_fluphenazine_after_fluphenazine_dihydrochloride_enanthate_and_decanoate_administration_to_man
https://pubchem.ncbi.nlm.nih.gov/compound/Fluphenazine
https://www.jmedchem.com/article_221957_fe328a6d71d8414e67904f8a798627c5.pdf
https://www.ncbi.nlm.nih.gov/books/NBK548610/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 12. mims.com [mims.com]
e 13. Methods for study of fluphenazine kinetics in man - PubMed [pubmed.ncbi.nim.nih.gov]

e 14. The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine
decanoate - PubMed [pubmed.nchbi.nlm.nih.gov]

o 15. Distribution of fluphenazine and its metabolites in brain regions and other tissues of the
rat - PubMed [pubmed.ncbi.nim.nih.gov]

e 16. Plasma levels of parent drug and metabolites in patients receiving oral and depot
fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

» 17. Effect of antipsychotic drugs on human liver cytochrome P-450 (CYP) isoforms in vitro:
preferential inhibition of CYP2D6 - PubMed [pubmed.ncbi.nim.nih.gov]

e 18. omicsonline.org [omicsonline.org]
e 19. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [A Technical Guide to the Metabolism of Fluphenazine
Enanthate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673472#basic-research-on-the-metabolism-of-
fluphenazine-enanthate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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